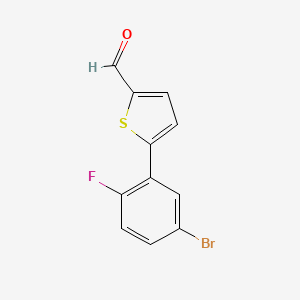

5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17813329

Molecular Formula: C11H6BrFOS

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6BrFOS |

|---|---|

| Molecular Weight | 285.13 g/mol |

| IUPAC Name | 5-(5-bromo-2-fluorophenyl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H6BrFOS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H |

| Standard InChI Key | MTBGBXCHDJXSCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)C2=CC=C(S2)C=O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a thiophene ring (a five-membered aromatic system with one sulfur atom) substituted at the 2-position with a carbaldehyde group (-CHO). The 5-position of the thiophene is linked to a 2-fluorophenyl ring, which itself bears a bromine atom at the 5-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption spectra .

Key Structural Features:

-

IUPAC Name: 5-(5-bromo-2-fluorophenyl)thiophene-2-carbaldehyde.

-

SMILES Notation: C1=CC(=C(C=C1Br)F)C2=CC=C(S2)C=O.

-

InChI Key: MTBGBXCHDJXSCJ-UHFFFAOYSA-N.

Physicochemical Properties

Experimental and computational data reveal the following properties:

The density and melting point are inferred from structurally similar compounds, such as 5-(4-fluorophenyl)thiophene-2-carboxaldehyde , while the boiling point aligns with brominated thiophene derivatives .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a Suzuki-Miyaura coupling between 5-bromo-2-fluorophenylboronic acid and 5-bromo-2-thiophenecarbaldehyde . Key steps include:

-

Preparation of 5-bromo-2-thiophenecarbaldehyde: Bromination of 2-thiophenecarbaldehyde using (NBS) in yields this intermediate .

-

Cross-Coupling Reaction: A palladium catalyst (e.g., ) facilitates coupling with 5-bromo-2-fluorophenylboronic acid in a toluene/water mixture at 80°C.

Reaction Scheme:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume